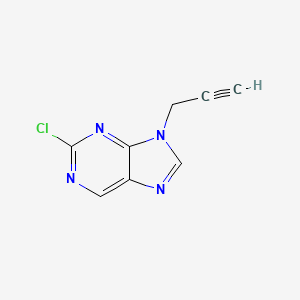
2-chloro-9-(prop-2-yn-1-yl)-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-9-(prop-2-yn-1-yl)-9H-purine is a synthetic organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-9-(prop-2-yn-1-yl)-9H-purine typically involves the following steps:
Starting Material: The synthesis begins with commercially available purine derivatives.
Alkylation: The prop-2-yn-1-yl group is introduced at the 9-position through an alkylation reaction. This step often involves the use of propargyl bromide (BrCH2C≡CH) in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-9-(prop-2-yn-1-yl)-9H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The prop-2-yn-1-yl group can participate in addition reactions, particularly with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the purine ring or the substituents.
Common Reagents and Conditions
Substitution: Nucleophiles like ammonia (NH3), sodium methoxide (NaOCH3), or thiourea (NH2CSNH2) in solvents such as ethanol or dimethyl sulfoxide (DMSO).
Addition: Electrophiles like bromine (Br2) or iodine (I2) in solvents like acetonitrile or dichloromethane.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution: Formation of 2-amino-9-(prop-2-yn-1-yl)-9H-purine or 2-thio-9-(prop-2-yn-1-yl)-9H-purine.
Addition: Formation of halogenated derivatives or other addition products depending on the electrophile used.
Oxidation/Reduction: Formation of oxidized or reduced purine derivatives.
Scientific Research Applications
2-chloro-9-(prop-2-yn-1-yl)-9H-purine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of novel purine derivatives.
Biology: Studied for its potential interactions with biological macromolecules, including enzymes and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-chloro-9-(prop-2-yn-1-yl)-9H-purine involves its interaction with specific molecular targets. The chlorine atom and the prop-2-yn-1-yl group contribute to its reactivity and binding affinity. The compound can inhibit or modulate the activity of enzymes involved in nucleotide metabolism or DNA/RNA synthesis. Additionally, it can interact with cellular receptors or proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-9-ethyl-9H-purine
- 2-chloro-9-methyl-9H-purine
- 2-chloro-9-(but-2-yn-1-yl)-9H-purine
Uniqueness
2-chloro-9-(prop-2-yn-1-yl)-9H-purine is unique due to the presence of the prop-2-yn-1-yl group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that may have different alkyl or alkyne substituents at the 9-position.
Properties
IUPAC Name |
2-chloro-9-prop-2-ynylpurine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN4/c1-2-3-13-5-11-6-4-10-8(9)12-7(6)13/h1,4-5H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJQZFUGYCZCSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=NC2=CN=C(N=C21)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














